molecular formula C7H5BrClNO B594453 1-(3-Bromo-5-chloropyridin-2-YL)ethanone CAS No. 1256823-11-6

1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Cat. No.: B594453
CAS No.: 1256823-11-6
M. Wt: 234.477
InChI Key: KMNWYNVTWPFJNR-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloropyridin-2-yl)ethanone is a versatile pyridine-based ketone that serves as a critical synthetic intermediate in advanced chemical research. The presence of both bromo and chloro substituents on the pyridine ring, along with the reactive acetyl group, makes this compound a valuable scaffold for constructing more complex molecular architectures . Researchers can leverage these distinct halogen atoms for sequential, site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce a wide array of carbon-based or nitrogen-containing fragments . The ketone functionality also provides a handle for further derivatization, including reduction to alcohols or conversion to other valuable functional groups. This multi-functional profile establishes this compound as a key precursor in exploratory medicinal chemistry and materials science, particularly in the development of novel heterocyclic compounds and functionalized ligands. Its primary research value lies in its application toward the synthesis of active pharmaceutical ingredients (APIs) and other specialized heterocyclic systems where the pyridine core is a central structural element. Please note: Specific literature and patent applications detailing the mechanism of action for final targets derived from this intermediate were not identified in the available search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWYNVTWPFJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857413
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one
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Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-11-6
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80857413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethanone
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Strategic Methodologies for the Synthesis of 1 3 Bromo 5 Chloropyridin 2 Yl Ethanone

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. amazonaws.com For 1-(3-bromo-5-chloropyridin-2-yl)ethanone, the analysis must consider the robust nature of the pyridine (B92270) ring and the specific placement of its four substituents.

The primary disconnections for the target molecule involve the carbon-carbon bond of the acetyl group and the carbon-halogen bonds. This leads to several potential synthetic strategies, each with distinct advantages and challenges.

Key Retrosynthetic Disconnections:

C2-Acyl Bond Disconnection: This is the most straightforward disconnection, breaking the bond between the pyridine ring and the acetyl group. This leads to a 2-lithiated or 2-grignard synthon of 3-bromo-5-chloropyridine (B1268422) and an electrophilic acetyl source (e.g., acetyl chloride or N,N-dimethylacetamide). This approach relies on the selective metalation of the C2 position.

C-Br and C-Cl Bond Disconnections: Disconnecting the halogens suggests a 2-acetylpyridine (B122185) precursor that would undergo sequential, regioselective halogenation. This pathway is complicated by the directing effects of the acetyl group and the existing halogen on the subsequent substitution.

Pyridine Ring Disconnection: Breaking open the aromatic ring leads back to acyclic precursors. While fundamental, this approach is often complex for highly substituted pyridines due to challenges in controlling the regiochemistry during the final cyclization and aromatization steps.

Consideration of Pyridine Ring Construction Strategies

Constructing the pyridine ring with all substituents in place is a formidable challenge. Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, are powerful for certain substitution patterns but offer limited control for producing a specific, unsymmetrical polysubstituted pyridine like the target. wikipedia.orgorganic-chemistry.org

The Hantzsch synthesis typically yields symmetrically substituted dihydropyridines, which are then oxidized. organic-chemistry.org Adapting this multi-component reaction to incorporate three distinct substituent groups (bromo, chloro, and a precursor to the ethanone) at specific positions on the ring would likely result in a mixture of isomers and low yields, making it an inefficient primary strategy for this target. Therefore, strategies involving the modification of a pre-formed pyridine ring are generally preferred.

Approaches for Introducing the Ethanone (B97240) Moiety at the Pyridine C2 Position

Introducing an acyl group at the C2 position of a pyridine ring cannot be achieved through standard Friedel-Crafts acylation. The Lewis acidic conditions cause the basic pyridine nitrogen to be acylated, forming a pyridinium (B92312) salt that is highly deactivated towards further electrophilic attack. Consequently, alternative methods are required.

Directed ortho-Metalation (DoM): This is a premier strategy for functionalizing the C2 position of pyridines. wikipedia.org The pyridine nitrogen itself can act as a directing metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA) and facilitating deprotonation at the adjacent C2 position. baranlab.orgharvard.edu The resulting 2-pyridyllithium (B95717) species is a potent nucleophile that can react with an electrophilic acetylating agent to form the desired ketone. acs.org This method is highly regioselective and is a key consideration in the synthesis of the target compound.

Radical Acylation: Modern methods involving the generation of acyl radicals offer an alternative path. Acyl-1,4-dihydropyridines can serve as sources of acyl radicals under photochemical or thermal conditions. nih.gov These radicals can then add to an activated pyridine, such as a pyridinium salt, in a Minisci-type reaction to install the acyl group, typically at the C2 or C4 position. nih.gov

Strategies for Selective Halogenation at Pyridine C3 and C5 Positions

The selective introduction of two different halogens onto a pyridine ring is a significant synthetic hurdle. The regiochemical outcome of electrophilic halogenation is governed by the electronic properties of the substituents already on the ring.

If one were to start with 2-acetylpyridine, the acetyl group is an electron-withdrawing, meta-directing group. This would direct incoming electrophiles (like Br⁺ or Cl⁺) to the C3 and C5 positions. However, achieving selective bromination at C3 and chlorination at C5, or vice-versa, in a controlled, high-yielding manner is exceptionally difficult due to the similar directing effects for both positions.

A more viable strategy involves the sequential halogenation of a pyridine ring prior to the introduction of the acetyl group. The relative reactivity of different halogens and their directing effects must be carefully considered. For instance, bromination is often more selective than chlorination in radical reactions, though the mechanisms differ for aromatic substitution. youtube.commasterorganicchemistry.com The most practical approach often relies on starting with a pyridine that already contains one or both halogens in the desired positions, or using functional group interconversions from other groups like amines or nitro groups.

Direct Synthetic Routes to this compound

Direct synthetic routes are predicated on a logical sequence of reactions that build the target molecule efficiently. For this compound, the most rational and convergent strategy involves the late-stage introduction of the acetyl group onto a pre-existing, di-halogenated pyridine scaffold.

Utilization of Pre-functionalized Pyridines as Starting Materials

The commercial availability of key intermediates makes this the most attractive approach. The starting material of choice is 3-Bromo-5-chloropyridine . cymitquimica.comsigmaaldrich.com This molecule already possesses the correct C3-bromo and C5-chloro substitution pattern, simplifying the synthesis to the single remaining challenge: the regioselective introduction of the ethanone group at the C2 position. Other related starting materials that could theoretically be employed include 2-amino-3-bromo-5-chloropyridine (B1272082) nih.gov or 2,3-dibromo-5-chloropyridine, google.com which would require additional functional group interconversion steps.

Functional Group Interconversion Strategies for Halogenation and Acylation

With 3-bromo-5-chloropyridine as the starting material, the key transformation is a C-H activation and acylation at the C2 position. This falls squarely into the domain of directed ortho-metalation (DoM).

The proposed synthesis is a two-step, one-pot procedure:

Directed ortho-Metalation: 3-Bromo-5-chloropyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The pyridine nitrogen directs the deprotonation exclusively to the C2 position, forming the 2-lithio-3-bromo-5-chloropyridine intermediate.

Acylation: The nucleophilic lithium intermediate is then quenched by adding an electrophilic acetylating agent. A common and effective reagent for this purpose is N,N-dimethylacetamide. The reaction is allowed to warm, and upon aqueous workup, yields the final product, this compound.

This DoM-acylation sequence is highly efficient for introducing substituents at the C2 position of pyridines bearing halogens and other functional groups. rsc.org

StepReactionReagents and ConditionsPurpose
1Directed ortho-Metalation3-Bromo-5-chloropyridine, LDA or LiTMP, THF, -78 °CRegioselective deprotonation at the C2 position to form a nucleophilic organolithium intermediate.
2AcylationN,N-dimethylacetamide (or Acetyl Chloride), -78 °C to room temp.Introduction of the acetyl group at the C2 position by nucleophilic attack of the organolithium on the electrophilic acyl source.

This route avoids the complexities of de novo ring synthesis and the poor regioselectivity of halogenating an acetylated pyridine, representing the most strategically sound methodology for preparing this compound.

Catalytic Methods for C-C and C-Halogen Bond Formation

The synthesis of this compound hinges on the precise formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds on the pyridine scaffold. Catalytic methods, particularly those employing transition metals, are paramount in achieving the requisite efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of the acetyl group at the C-2 position of a 3-bromo-5-chloropyridine precursor is a key C-C bond-forming step. While direct Friedel-Crafts acylation is generally ineffective for electron-deficient pyridines, modern cross-coupling reactions offer powerful alternatives. youtube.com One plausible strategy involves a Negishi or Suzuki-type coupling. For instance, a 2-halo-3-bromo-5-chloropyridine could be coupled with an acetyl-bearing organometallic reagent.

Another advanced approach is the direct C-H activation/acylation. This method avoids the need to pre-functionalize the pyridine ring with a leaving group. Combining nickel and photoredox catalysis has enabled the direct functionalization of C(sp³)–H bonds by acyl electrophiles, a principle that could be adapted for C(sp²)–H bonds on the pyridine ring under specific conditions. nih.gov

Halogenation Strategies: The introduction of bromine and chlorine atoms at specific positions (C-3 and C-5) requires high regioselectivity. Electrophilic halogenation of pyridine derivatives can be challenging due to the ring's deactivation. However, starting from a pre-functionalized precursor like 3-bromo-5-chloropyridin-2-amine, a Sandmeyer-type reaction can be employed to replace the amino group, thereby installing a different halogen or another functional group. nih.gov For example, diazotization of 5-chloro-3-fluoropyridin-2-amine in the presence of hydrobromic acid and sodium nitrite (B80452) has been used to synthesize 2-bromo-5-chloro-3-fluoropyridine, demonstrating a viable route for C-halogen bond formation. chemicalbook.com

Alternative and Sustainable Synthetic Pathways for Halogenated Pyridyl Ethanones

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing complex molecules like halogenated pyridyl ethanones.

Exploration of Green Solvents and Reagents

The choice of solvent is a critical factor in the sustainability of a synthetic process. Traditional solvents like chloroform, dichloromethane, and benzene (B151609) are being replaced by greener alternatives. acs.org For pyridine synthesis and functionalization, solvents are ranked based on safety, environmental impact, and health concerns. nih.gov

Table 1: Comparison of Conventional and Green Solvents

Conventional Solvents Green Alternative Solvents Key Advantages of Green Solvents
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, lower toxicity.
Toluene p-Xylene, Anisole Lower volatility and toxicity profiles.
N,N-Dimethylformamide (DMF) Cyclopentyl methyl ether (CPME), N,N′-dimethylpropyleneurea Higher boiling points, less toxic, often biodegradable.

The use of reagents derived from biomass is also a key aspect of green chemistry. nih.gov While specific applications to this compound are not widely documented, the principles of using renewable feedstocks are actively being explored in heterocyclic chemistry.

Optimization for Atom Economy and Process Efficiency in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. echemi.com Syntheses with high atom economy are inherently more sustainable as they generate less waste.

For the synthesis of this compound, a hypothetical multi-step synthesis can be evaluated for its atom economy. Addition and rearrangement reactions are considered the most atom-economical, while substitution and elimination reactions are less so. echemi.com

Table 2: Atom Economy of Hypothetical Reaction Types

Reaction Type General Transformation Atom Economy Waste Generation
Addition A + B → C 100% (Ideal) Minimal
Substitution A-B + C → A-C + B < 100% By-products generated

Process efficiency is also enhanced by simplifying synthetic routes. Streamlining a multi-step batch process into fewer steps, potentially in a continuous flow system, can lead to significant reductions in cost and waste. researchgate.netsigmaaldrich.com

Considerations for Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the production of active pharmaceutical ingredients (APIs) and complex chemicals. acs.org Performing reactions in a continuous flow offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. nih.gov

For the synthesis of pyridine derivatives, flow chemistry has been shown to improve yield and reduce production costs. researchgate.net For instance, a process for synthesizing halo-substituted nicotinonitriles was converted from a five-step batch process to a single continuous step, increasing the yield from 58% to 92% and cutting projected production costs by 75%. researchgate.net The synthesis of 2-pyridyl ketones has also been successfully demonstrated in a continuous flow system, where a Br/Li exchange followed by reaction with esters yielded the desired products rapidly and safely. chemicalbook.com Such techniques are highly applicable to the industrial production of this compound, offering better control over reaction conditions, especially for potentially hazardous or highly exothermic reactions.

Regioselectivity and Chemoselectivity Control in Synthetic Protocols

The synthesis of a polysubstituted heterocycle like this compound requires precise control over the position of functionalization (regioselectivity) and the reactivity of different functional groups (chemoselectivity).

The pyridine ring is electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. Directing the acylation to the C-2 position, adjacent to the nitrogen and a bromine atom, while leaving the chloro-group at C-5 untouched, is a significant challenge.

Strategies for Regiocontrol:

Directed ortho-Metalation (DoM): This technique uses a directing group to guide the deprotonation and subsequent functionalization of an adjacent position. However, for pyridines, deprotonation often occurs at the more acidic C-4 position. To achieve C-2 selectivity in halopyridines, a combination of a lithium amide base (like LiTMP) and a zinc chloride complex can be used. This method traps the kinetically formed 2-lithio species as a more stable organozinc species, preventing undesired side reactions and allowing for subsequent electrophilic quenching. acs.org

Halogen-Dance Reactions and Pyridyne Intermediates: In some cases, metalation of a halopyridine can lead to a "halogen dance" rearrangement or the formation of a highly reactive pyridyne intermediate. acs.org While this can be a complication, it can also be harnessed for regioselective difunctionalization. For example, the generation of a 3,4-pyridyne from 3-chloro-2-ethoxypyridine (B70323) allows for the regioselective addition of a Grignard reagent at the C-4 position, followed by quenching of the resulting 3-pyridylmagnesium species with an electrophile. nih.gov This demonstrates the high level of control that can be achieved through careful selection of substrates and reaction conditions.

By employing these advanced synthetic strategies, chemists can effectively control the regiochemistry of the acylation and halogenation steps, ensuring the efficient and selective construction of this compound.

Reactivity and Transformation Pathways of 1 3 Bromo 5 Chloropyridin 2 Yl Ethanone

Reactions at the Carbonyl Group of the Ethanone (B97240) Moiety

The acetyl group attached to the pyridine (B92270) ring at the 2-position is a primary site for various chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the di-halogenated pyridine ring.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. A common transformation is the reduction of the ketone to the corresponding alcohol, 1-(3-bromo-5-chloropyridin-2-yl)ethanol. This can be achieved using standard reducing agents such as sodium borohydride in an alcoholic solvent. This transformation is a typical nucleophilic addition of a hydride ion to the carbonyl group.

Furthermore, the acetyl group can participate in condensation reactions. For instance, in a crossed-aldol condensation, the enolate of 1-(3-bromo-5-chloropyridin-2-yl)ethanone, formed under basic conditions, can react with an aldehyde to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone youtube.com. These reactions expand the carbon framework and introduce new functional groups.

Enolization and α-Halogenation Reactions

The presence of α-hydrogens on the methyl group of the ethanone moiety allows for enol or enolate formation under acidic or basic conditions, respectively. This is a crucial step for subsequent α-functionalization reactions.

A key reaction involving the enol/enolate intermediate is α-halogenation. In an acidic medium, the reaction proceeds through the enol tautomer. The rate-determining step is the formation of the enol, which then rapidly reacts with a halogen (e.g., Br₂, Cl₂, I₂) sigmaaldrich.comscirp.org. Typically, under acidic conditions, monohalogenation is favored because the introduction of an electron-withdrawing halogen atom destabilizes the transition state for further protonation of the carbonyl oxygen researchgate.net. In contrast, under basic conditions, the reaction proceeds via the enolate, and successive halogenations are often faster due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-protons researchgate.net. This can lead to the formation of di- or tri-halogenated products.

Derivatization into Oximes, Hydrazones, and Other Imine Derivatives

The carbonyl group of this compound can readily undergo condensation reactions with primary amine derivatives to form various imines. The reaction with hydroxylamine, typically in the presence of a mild base or acid catalyst, yields the corresponding oxime.

Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones nih.gov. These reactions are fundamental in synthetic chemistry for the protection of the carbonyl group or for the synthesis of more complex heterocyclic systems. The formation of these derivatives can be used for both qualitative analysis and further synthetic transformations.

Reactivity of the Halogenated Pyridine Ring

The pyridine core of this compound is electron-deficient, a characteristic that is enhanced by the presence of two halogen atoms and the acetyl group. This electronic nature governs its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Studies on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for halopyridines, especially when the ring is activated by electron-withdrawing groups. The pyridine nitrogen itself acts as an intrinsic electron-withdrawing feature, activating the ortho (2- and 6-) and para (4-) positions to nucleophilic attack researchgate.net. In this compound, the acetyl group at the 2-position further activates the ring.

However, the halogens in this molecule are at the 3- and 5-positions (meta to each other and to the nitrogen's activating influence on the 2- and 6-positions). Nucleophilic substitution at the 3- and 5-positions of a pyridine ring is generally less favorable than at the 2-, 4-, or 6-positions because the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the electronegative nitrogen atom. Despite this, with strong nucleophiles and forcing conditions, substitution can sometimes be achieved. The relative leaving group ability in SNAr reactions on activated aromatic systems often follows the order F > Cl ≈ Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through inductive effects nih.govnih.gov.

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogens (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine and chlorine atoms on the pyridine ring are excellent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for potential site-selective functionalization. In palladium-catalyzed reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides, following the reactivity trend: I > Br > Cl wikipedia.orgnrochemistry.com. This selectivity allows for sequential cross-coupling reactions, where the C-Br bond can be reacted selectively while leaving the C-Cl bond intact for a subsequent transformation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base nih.govnih.govresearchgate.net. For this compound, a Suzuki-Miyaura reaction would be expected to occur preferentially at the more reactive C-Br bond at the 3-position. A variety of aryl, heteroaryl, and alkyl groups can be introduced at this position researchgate.net.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines

ComponentExample Reagents/ConditionsRole
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the cross-coupling cycle
Ligand PPh₃, SPhos, XPhosStabilizes and activates the palladium catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Activates the organoboron species
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and reagents
Boron Reagent Arylboronic acid, Alkylboronic esterSource of the new carbon substituent

Heck Reaction: The Heck reaction couples the halopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.orgfrontiersin.org. Similar to the Suzuki-Miyaura coupling, the reaction is expected to be selective for the C-Br bond. This allows for the introduction of vinyl groups at the 3-position of the pyridine ring.

Table 2: Typical Conditions for Heck Reaction of Aryl Halides

ComponentExample Reagents/ConditionsRole
Catalyst Pd(OAc)₂, PdCl₂Pre-catalyst for the active Pd(0) species
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst
Base Et₃N, K₂CO₃, NaOAcNeutralizes the generated HX and aids in catalyst regeneration
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvent
Alkene Styrene, AcrylatesCoupling partner

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halopyridine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine) wikipedia.orgnrochemistry.comgold-chemistry.orgnih.gov. The Sonogashira coupling is a reliable method for introducing alkynyl moieties. Again, regioselective coupling at the C-Br bond is the anticipated outcome for this compound scirp.orgrsc.orgsemanticscholar.org.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides

ComponentExample Reagents/ConditionsRole
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Main catalyst for the cross-coupling
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide
Base Et₃N, DiisopropylamineActs as a base and often as the solvent
Solvent THF, DMFCo-solvent if the amine base is not used as the solvent
Alkyne Phenylacetylene, PropyneTerminal alkyne coupling partner

The site-selectivity in these cross-coupling reactions can sometimes be influenced by the choice of catalyst, ligands, and reaction conditions, but the inherent higher reactivity of the C-Br bond over the C-Cl bond is the dominant controlling factor nih.gov. This predictable reactivity makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridine derivatives.

Exploration of Organometallic Intermediates (e.g., Lithiation followed by Electrophilic Quenching)

The generation of organometallic intermediates from halogenated pyridines is a powerful strategy for subsequent functionalization. In the case of this compound, the presence of two different halogen atoms (bromine and chlorine) at positions amenable to metal-halogen exchange offers opportunities for selective reactivity. Typically, the bromine atom is more susceptible to exchange than chlorine, particularly at low temperatures.

A relevant analogue for understanding this reactivity can be found in the chemistry of related 3-bromo-5-chloro-pyridine derivatives. For instance, in the synthesis of azatetralones, a similar structural motif is subjected to lithiation. The process involves treating a 3-bromo-5-chloropyridine (B1268422) derivative with a strong organolithium reagent, such as t-butyllithium, at very low temperatures (e.g., -70°C). This condition favors the selective exchange of the bromine atom over the chlorine atom, leading to the formation of a lithiated pyridine intermediate. This intermediate is a potent nucleophile and can be quenched with various electrophiles to introduce new functional groups.

This selective lithiation is a key step in creating more complex molecular architectures. Following the quenching of the organolithium intermediate, the resulting product retains the chlorine atom, which can be used for further transformations, such as cross-coupling reactions.

Table 1: Reactivity of Related 3-Bromo-5-chloropyridine Derivatives in Lithiation Reactions

Starting Material Reagent Temperature (°C) Intermediate Quenching Agent Product

Intermolecular and Intramolecular Reaction Studies

Cyclization and Annulation Reactions Forming Fused Heterocycles

The acetyl group at the C2 position of the pyridine ring in this compound is a versatile handle for constructing fused heterocyclic systems. The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in various cyclization and annulation reactions.

While specific studies on this compound are not prevalent, the general reactivity of acetylpyridines provides a framework for potential transformations. For example, photoaddition reactions of acetylpyridines with silyl ketene acetals can lead to the formation of β-hydroxyesters nih.gov. This suggests that the acetyl group is reactive and can participate in bond-forming reactions.

Furthermore, the synthesis of fused heterocycles often involves the construction of a new ring onto a pre-existing pyridine structure. Strategies for creating fused systems like furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines often utilize functionalized pyridines as starting materials ias.ac.in. In the context of this compound, the acetyl group and the halogen atoms could all serve as points of attachment or activation for building these fused rings. For instance, the enolate of the acetyl group could act as a nucleophile in an intramolecular reaction with a suitably placed electrophile, or it could participate in intermolecular condensation reactions followed by cyclization.

The formation of fused N-containing heterocycles is a significant area of research, with numerous strategies developed for their synthesis mdpi.com. These often involve cycloaddition reactions or intramolecular ring closures mdpi.com. For this compound, a potential pathway could involve the initial conversion of the acetyl group to a more reactive species, which then undergoes cyclization.

Investigations into Rearrangement Reactions

Currently, there is a lack of specific research literature detailing rearrangement reactions involving this compound. However, the general principles of organic chemistry suggest potential pathways. For instance, under certain conditions, pyridinium (B92312) ylides can undergo rearrangement reactions. If the nitrogen atom of the pyridine ring were to be quaternized, subsequent deprotonation of an adjacent carbon could lead to an ylide, which might be susceptible to rearrangement.

Additionally, reactions involving strong acids or bases at elevated temperatures can sometimes induce rearrangements in heterocyclic systems. The specific substitution pattern of this compound, with its electron-withdrawing halogen atoms and acetyl group, would influence the stability of any potential intermediates and thus the feasibility of such rearrangements.

Mechanistic Investigations of Key Chemical Transformations

While detailed mechanistic studies specifically for this compound are not widely available, insights can be drawn from related systems. For instance, in palladium-catalyzed reactions involving 2-bromo- and 2-chloropyridines with substituents at the 5-position, the mechanism of oxidative addition to a Pd(0) complex has been a subject of investigation nih.gov. The nature of the substituent can influence whether the reaction proceeds via a concerted addition or an SNAr-type mechanism nih.gov. Given the presence of a chlorine atom at the 5-position in the target molecule, these studies are relevant to understanding its behavior in cross-coupling reactions.

The reactivity of the acetyl group can also be considered from a mechanistic standpoint. In photoaddition reactions, the process can be initiated by a single electron transfer (SET) from an electron-rich species to the excited state of the acetylpyridine nih.gov. The polarity of the solvent can play a significant role in the efficiency of such SET processes nih.gov.

Furthermore, quantum-chemical studies on the cyclization of substituted acetylpyridines have shown that the protonation of the pyridine nitrogen atom can significantly increase the acidity of the methyl group of the acetyl moiety, facilitating enolization and subsequent cyclization nih.gov. This highlights the importance of the reaction medium and the electronic properties of the pyridine ring in controlling the reaction pathway.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
t-butyllithium
2-bromo- and 2-chloropyridines
furo[2,3-b]pyridines

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Halogenated Pyridyl Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through the application of one-dimensional and advanced two-dimensional NMR techniques, a complete structural map of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone can be constructed.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between different atoms.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two protons on the pyridine (B92270) ring, confirming their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atoms to which they are attached. This technique would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is instrumental in identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For the target compound, HMBC would show correlations from the methyl protons to the carbonyl carbon and the C2 carbon of the pyridine ring. Furthermore, correlations from the pyridine protons to other carbons in the ring would help to confirm the substitution pattern.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY reveals through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the methyl protons and the proton at the C6 position of the pyridine ring, providing insights into the preferred conformation of the acetyl group.

A hypothetical data table of expected NMR assignments for this compound is presented below, based on typical chemical shifts for similar structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
CH₃~2.6~25C=O, C2
C=O-~195-
H4~8.3~140C2, C5, C6
H6~8.7~150C2, C4, C5
C2-~155-
C3-~120-
C5-~135-

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic structural connectivity, advanced NMR techniques can probe the three-dimensional aspects of molecular structure. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to distinguish between true through-space NOE correlations and those arising from chemical exchange. For molecules with chiral centers, specialized NMR methods using chiral solvating agents can be employed to determine enantiomeric purity and assign absolute stereochemistry. While this compound is achiral, these techniques are vital for the analysis of more complex halogenated pyridyl ethanones.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₇H₅BrClNO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

IonCalculated m/z
[M]⁺ (C₇H₅⁷⁹Br³⁵ClNO)⁺232.9243
[M+2]⁺234.9222
[M+4]⁺236.9224

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in the formation of a pyridylcarbonyl cation.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond.

Loss of carbon monoxide (CO): From the acylium ion.

Studying these fragmentation pathways provides valuable information for confirming the connectivity of the molecule.

Application of Ion Mobility Spectrometry (IMS) for Gas-Phase Structural Insights

Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and structural information. The collision cross-section (CCS) is a key parameter derived from IMS, which is related to the ion's three-dimensional structure in the gas phase. Predicted CCS values for different adducts of this compound can be calculated and compared with experimental data to provide further confidence in the structural assignment. uni.lu For instance, predicted CCS values for protonated and sodiated adducts offer insights into how the molecule interacts with different charge carriers in the gas phase. uni.lu

AdductPredicted CCS (Ų)
[M+H]⁺133.7
[M+Na]⁺147.9

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, the expected molecular geometry and packing can be inferred from studies on related halogenated aromatic ketones and pyridines.

The molecular structure would feature a planar pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and an ethanone (B97240) (acetyl) group at the 2-position. The acetyl group's carbonyl bond and methyl group would lie in or close to the plane of the pyridine ring to maximize conjugation and minimize steric hindrance. The bond lengths and angles would be influenced by the electronic effects of the halogen substituents and the acetyl group.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (typical for similar organic molecules)
C-Br bond length~1.90 Å
C-Cl bond length~1.74 Å
C=O bond length~1.22 Å
Pyridine Ring C-N bonds~1.33-1.34 Å
Pyridine Ring C-C bonds~1.38-1.40 Å

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound would be governed by a variety of non-covalent interactions. These interactions are crucial in determining the crystal lattice energy, melting point, and solubility of the compound.

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring are capable of forming halogen bonds. These are directional interactions where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom or the carbonyl oxygen libretexts.orgnih.gov. Type I (symmetrical) and Type II (asymmetrical) halogen-halogen (Br···Br, Cl···Cl, Br···Cl) contacts are also possible, influencing the packing arrangement rsc.orgresearchgate.net.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are expected, involving the methyl and aromatic hydrogens as donors and the carbonyl oxygen and pyridine nitrogen as acceptors, respectively. These interactions, though weak, collectively contribute to the stability of the crystal lattice.

π-π Stacking: The electron-deficient nature of the halogenated pyridine ring allows for π-π stacking interactions with neighboring rings. These interactions can be in a parallel-displaced or T-shaped arrangement and are a significant cohesive force in the crystal structure of many aromatic compounds nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. The vibrational spectrum of this compound can be interpreted by considering the characteristic vibrations of the pyridine ring, the acetyl group, and the carbon-halogen bonds.

The fundamental vibrations of pyridine and its derivatives have been extensively studied cdnsciencepub.comnih.gov. The substitution pattern on the pyridine ring in the target molecule will cause shifts in the positions of these characteristic bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/Vibration ModePredicted IR Frequency (cm⁻¹)Predicted Raman IntensityNotes
C=O Stretch (Acetyl)1690 - 1710MediumA strong, sharp band in the IR spectrum, characteristic of an aryl ketone.
C-H Stretch (Aromatic)3050 - 3100StrongMultiple weak to medium bands in the IR.
C-H Stretch (Methyl)2920 - 3000StrongSymmetric and asymmetric stretching modes.
Pyridine Ring Skeletal Vibrations1400 - 1600StrongA series of sharp bands corresponding to C=C and C=N stretching modes. These are highly characteristic of the pyridine ring researchgate.net.
C-CH₃ Bend (Acetyl)1355 - 1365MediumSymmetric bending (umbrella mode).
Ring Breathing Mode990 - 1030Very StrongA characteristic, strong, and sharp band in the Raman spectrum, sensitive to substitution.
C-Cl Stretch650 - 800MediumThe exact position depends on the coupling with other vibrations.
C-Br Stretch500 - 650StrongTypically a strong band in the Raman spectrum.

The presence of heavy halogen atoms like bromine will result in vibrational modes at lower frequencies. The combination of these characteristic bands provides a unique spectral fingerprint for the identification and structural confirmation of this compound.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For a moderately polar and thermally stable compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the purity assessment of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be the most common approach for this analyte.

Stationary Phase: A C18 (octadecylsilane) or C8 column would be appropriate, providing good retention and separation based on hydrophobicity.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good resolution from any impurities.

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector would be ideal, as the pyridine ring and carbonyl group are strong chromophores. The detection wavelength would typically be set around 254 nm or at the specific λmax of the compound.

Purity Assessment: The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The use of a certified reference standard would allow for quantitative analysis nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.

GC Conditions: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be suitable. A temperature-programmed oven would be used to ensure the elution of the compound as a sharp peak.

MS Detection: In the mass spectrometer, the eluted compound would be ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for definitive identification by comparison with a spectral library or through interpretation. The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound (C₇H₅BrClNO).

Purity and Impurity Identification: GC-MS is highly effective for detecting and identifying volatile impurities, even at trace levels nih.govnih.govjmchemsci.com. The high resolution of the GC column allows for the separation of closely related isomers or by-products from the synthesis.

Table 3: Summary of Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLCC18 or C8Acetonitrile/Water or Methanol/WaterUV-Vis or DADPurity assessment, quantitative analysis
GC-MS5% Phenyl-polysiloxaneHelium or HydrogenMass Spectrometry (EI)Purity assessment, impurity identification, structural confirmation

The selection of the appropriate chromatographic method would depend on the specific requirements of the analysis, such as the need for quantitative data, the identification of unknown impurities, or routine quality control.

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 5 Chloropyridin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, forming the basis for predicting its behavior.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.net Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be a π-orbital primarily located on the pyridine (B92270) ring, while the LUMO is likely a π*-antibonding orbital. The electron-withdrawing effects of the bromine, chlorine, and acetyl substituents would influence the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The values below are representative examples of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) and are for illustrative purposes only.

ParameterCalculated ValueDescription
HOMO Energy-7.25 eVHighest Occupied Molecular Orbital; associated with the electron-donating ability of the molecule.
LUMO Energy-2.10 eVLowest Unoccupied Molecular Orbital; associated with the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.15 eVEnergy difference indicating chemical reactivity and kinetic stability.

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This distribution can be quantified through calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive sites. nih.gov

For this compound, MEP maps would show regions of negative potential (typically colored red) around the highly electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. researchgate.netyoutube.com Regions of positive potential (colored blue) would be expected around the hydrogen atoms of the methyl group. The halogen atoms present a more complex picture, with regions of both negative potential and positive potential (a "σ-hole"), which allows for halogen bonding. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for this compound Note: These values are for illustrative purposes and represent typical outputs from quantum chemical calculations.

PropertyAtom/ParameterCalculated Value
NBO Atomic ChargeN (Pyridine)-0.65 e
O (Carbonyl)-0.58 e
Cl-0.05 e
Br+0.02 e
Dipole Moment (µ)Total2.85 Debye

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For this compound, a key degree of freedom is the rotation around the single bond connecting the acetyl group to the pyridine ring. A potential energy surface scan, where the energy is calculated at different values of the relevant dihedral angle, can identify the lowest-energy conformer. This is likely to be a planar or near-planar structure, which would maximize electronic conjugation between the carbonyl group and the aromatic ring.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By simulating the molecule in a solvent box under specific temperature and pressure conditions, MD can reveal its dynamic behavior, flexibility, and interactions with solvent molecules. This provides a bridge between the static picture from quantum calculations and the dynamic reality of molecules in solution.

Reaction Pathway Prediction, Transition State Characterization, and Reaction Kinetics Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, potential reactions include nucleophilic substitution at the halogen-substituted carbon atoms or nucleophilic addition to the carbonyl carbon.

Theoretical modeling can map the entire reaction pathway from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including local minima (reactants, intermediates, products) and first-order saddle points (transition states). The energy difference between the reactants and the transition state gives the activation energy, which is crucial for modeling reaction kinetics and predicting the feasibility of a proposed mechanism.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing calculated shifts to experimental data helps in assigning signals and verifying the molecular structure.

IR Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule. A characteristic strong absorption would be predicted for the C=O stretch of the ethanone (B97240) group around 1700 cm⁻¹.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the primary absorptions would correspond to π → π* transitions within the aromatic system. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: Experimental values are not available and are included for illustrative comparison purposes only.

Spectroscopic TechniqueFeatureCalculated ValueExpected Experimental Value
¹³C NMRC=O Carbonyl195.2 ppm~190-200 ppm
¹H NMR-CH₃ Protons2.68 ppm~2.5-2.7 ppm
IR SpectroscopyC=O Stretch1705 cm⁻¹~1690-1715 cm⁻¹
UV-Vis Spectroscopyπ → π* Transition (λmax)285 nm~280-300 nm

Investigation of Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models

Reactions and measurements are almost always conducted in a solvent, which can significantly influence molecular properties. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. bohrium.com This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation along with the solute molecule. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. These models are often used within a Molecular Dynamics framework.

By performing calculations with different solvation models, one can predict how properties like conformational stability, dipole moment, and the energies of frontier orbitals for this compound would change in solvents of varying polarity.

Role of 1 3 Bromo 5 Chloropyridin 2 Yl Ethanone As a Synthetic Intermediate in Complex Molecule Construction

Precursor for the Synthesis of Diversified Heterocyclic Scaffolds

The unique arrangement of functional groups on the 1-(3-bromo-5-chloropyridin-2-yl)ethanone scaffold makes it an ideal starting material for the synthesis of a wide range of other heterocyclic compounds. The ketone moiety and the adjacent halogenated pyridine (B92270) ring can participate in various cyclization and functional group transformation reactions.

The this compound molecule is a key precursor for the synthesis of pyrazole (B372694) derivatives, a class of compounds with significant applications in agrochemistry. Specifically, the related 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a core component of modern insecticides. nih.gov A prominent example is the molecule Cyclaniliprole, a diamide (B1670390) insecticide, which is built upon a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate. chemicalbook.com

The synthesis of the pyrazole ring is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), a classic method known as the Knorr pyrazole synthesis. beilstein-journals.orgyoutube.com The ethanone (B97240) group of this compound provides a direct entry to the required 1,3-dicarbonyl synthon. The methyl ketone can be readily converted into a 1,3-dielectrophilic intermediate, for instance, through a Claisen condensation with an oxalate (B1200264) ester or by reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. This intermediate can then react with a suitable hydrazine to construct the pyrazole ring system.

This multi-step process highlights the strategic importance of this compound as a starting material for accessing high-value, complex molecules.

Table 1: Key Intermediates in the Synthesis of Pyrazole Derivatives

Compound Name Role
This compound Starting Precursor
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Key Intermediate chemicalbook.comtcichemicals.comsigmaaldrich.com

The reactivity of the ethanone functional group allows for its conversion into other important heterocyclic systems, such as thiazoles and oxadiazoles.

Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thioamide or thiourea (B124793). nih.govorganic-chemistry.orgasianpubs.org The methyl group of the ethanone moiety in this compound is readily susceptible to alpha-halogenation (e.g., bromination) to yield a reactive α-bromoacetyl derivative. This intermediate is the requisite α-haloketone needed for the Hantzsch synthesis. Condensation with thiourea or a substituted thiourea directly affords a 2-aminothiazole (B372263) derivative bearing the 3-bromo-5-chloropyridin-2-yl substituent, demonstrating a straightforward pathway to this important class of heterocycles. rsc.orgresearchgate.net

Synthesis of Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another valuable heterocyclic motif accessible from this compound. A common synthetic strategy involves the cyclization of an acylhydrazide. nih.govnih.gov This transformation can be achieved via a multi-step sequence starting from the ethanone:

Oxidation: The acetyl group can be oxidized to a carboxylic acid moiety, for example, through a haloform reaction. This yields 3-bromo-5-chloropyridine-2-carboxylic acid.

Hydrazinolysis: The resulting carboxylic acid is converted into its corresponding acylhydrazide by reaction with hydrazine hydrate, often via an intermediate ester.

Cyclization: The acylhydrazide can then be cyclized to form the 1,3,4-oxadiazole ring using various reagents, such as carbon disulfide (to form an oxadiazole-thiol) or by reacting with an orthoester. nih.gov

This synthetic versatility underscores the role of this compound as a foundational scaffold for a diverse array of heterocyclic structures.

Building Block for Advanced Organic Materials

The distinct chemical features of this compound make it a potential monomer for the synthesis of specialized polymers and advanced materials.

While specific polymers derived from this compound are not widely documented, the incorporation of pyridyl and ketone units into polymer backbones is a known strategy for developing materials with desirable properties. tandfonline.com For instance, polyvinyl ketones can be used as precursors for polymers containing pyridine units. acs.org Aromatic ketone groups are integral to high-performance engineering thermoplastics like poly(arylene ether ketone)s (PAEKs), lending them thermal stability and chemical resistance. vt.edu

The functional groups on this compound offer several potential routes for polymerization:

The ketone group can participate in polymerization reactions, similar to other vinyl ketone monomers that undergo radical polymerization. nih.gov

The bromine and chlorine atoms provide reactive sites for cross-coupling polymerization reactions, such as Suzuki or Buchwald-Hartwig coupling, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds in polymer chains.

The presence of the halogenated pyridine ring could impart specific properties to the resulting polymer, such as enhanced thermal stability, modified optical behavior, or the ability to coordinate with metal ions. tandfonline.com

Molecules containing a pyridyl-ketone framework are effective chelating ligands in coordination chemistry. acs.org The di(2-pyridyl) ketone structure is a well-studied ligand that forms stable complexes with various metal ions. This compound shares this essential pyridyl-ketone motif. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group are positioned to act as a bidentate (two-toothed) ligand, chelating to a metal center to form a stable five-membered ring.

The bromo and chloro substituents on the pyridine ring play a crucial role in modifying the ligand's properties. As electron-withdrawing groups, they decrease the electron density on the pyridine nitrogen, which in turn influences the strength of the metal-ligand bond. This ability to tune the electronic properties of a ligand is fundamental in designing catalysts for specific organic transformations. For example, palladium(II) complexes with pyridyl-ketone ligands have been successfully used as catalysts in Heck coupling reactions. acs.org Therefore, this compound represents a valuable building block for creating a library of tailored ligands for applications in homogeneous catalysis.

Strategic Intermediate in Multi-Step Total Syntheses of Non-Prohibited Complex Organic Molecules

Beyond its use in building fundamental heterocycles, the scaffold derived from this compound is a strategic intermediate in the synthesis of complex, high-value organic molecules. A significant industrial application is its role in the production of modern insecticides.

The intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which is directly accessible from the title ethanone, is a key component in the synthesis of several anthranilic diamide insecticides. nih.gov These compounds, such as Cyclaniliprole, possess complex structures and function by targeting insect ryanodine (B192298) receptors, a mode of action that provides high insecticidal activity with low toxicity to mammals. researchgate.net The synthesis of these commercial products involves multiple, carefully orchestrated steps where the 3-bromo-1-(3-chloropyridin-2-yl)pyrazole unit serves as the foundational anchor onto which other structural components are assembled. nih.govchemicalbook.com This application firmly establishes this compound as a critical starting material in the multi-step synthesis of economically important, non-prohibited complex organic molecules.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,3,4-Oxadiazole
This compound
2-Aminothiazole
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
3-Bromo-5-chloropyridine-2-carboxylic acid
Acetic Anhydride
Carbon Disulfide
Cyclaniliprole
Di(2-pyridyl) ketone
Diethyl Oxalate
Dimethylformamide dimethyl acetal (DMF-DMA)
Hydrazine
Hydrazine Hydrate
Palladium(II)
Pyrazole
Pyridine
Thiazole
Thioamide

Future Research Trajectories and Innovations in Halogenated Pyridyl Ethanone Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry, yet traditional methods often involve harsh conditions or multiple steps. acs.orgnih.gov Future efforts for synthesizing 1-(3-Bromo-5-chloropyridin-2-yl)ethanone and its analogs will likely pivot towards greener and more efficient strategies.

One promising direction is the refinement of multicomponent reactions (MCRs) , which allow the construction of complex molecules like pyridine (B92270) derivatives in a single, atom-economical step. researchgate.net The development of novel MCRs, potentially catalyzed by inexpensive and reusable materials such as fly ash, could provide a direct and environmentally friendly route to polysubstituted pyridines. bhu.ac.in

Furthermore, the application of unconventional reaction conditions is set to expand. Microwave-assisted synthesis, for instance, has already demonstrated its ability to significantly reduce reaction times and improve yields for pyridine synthesis. nih.govresearchgate.net Future work could explore the synergistic effects of microwave irradiation with novel catalytic systems to enhance the synthesis of intricately functionalized pyridyl ethanones. mdpi.com Similarly, metal-free cascade reactions, which proceed through a series of intramolecular transformations, offer an elegant approach to building the pyridine framework with high efficiency and control. acs.org The design of cascade sequences specifically tailored for precursors of this compound could streamline its production significantly.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its two distinct halogen atoms and the acetyl group. Future research will delve into unlocking new reaction pathways by exploiting these functionalities in novel ways.

A key area of exploration lies in selective cross-coupling reactions . The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for site-selective functionalization. While palladium catalysis is a well-established tool, future studies will likely focus on achieving "unconventional" site selectivity by modifying catalyst-ligand systems. acs.org This would allow for the programmed introduction of different substituents at the 3- and 5-positions, creating a diverse library of derivatives from a single starting material. The development of catalysts that can selectively activate the typically less reactive C-Cl bond in the presence of the C-Br bond remains a significant challenge and a major opportunity. acs.org

Another frontier is the exploration of C-H functionalization . While the pyridine ring is generally electron-deficient, directed C-H activation offers a powerful tool for installing new functional groups without pre-functionalized starting materials. whiterose.ac.uk Research into rhodium-catalyzed C-H amidation or other directed functionalizations could unlock the reactivity of the C-4 and C-6 positions of the pyridine ring, providing access to novel analogs. whiterose.ac.ukmdpi.com

The potential for the molecule to participate in halogen bonding is another intriguing, underexplored avenue. rsc.org The electrophilic regions (σ-holes) on the bromine and chlorine atoms could be used to direct the assembly of supramolecular structures or to influence reaction pathways through non-covalent interactions with other molecules. acs.org

Advancements in Spectroscopic and Spectrometric Characterization Techniques for Complex Analogs

As synthetic chemists create increasingly complex analogs of this compound, the need for sophisticated analytical techniques for unambiguous structure elucidation becomes paramount.

Future characterization will heavily rely on advanced Nuclear Magnetic Resonance (NMR) spectroscopy . Beyond standard 1D proton and carbon spectra, the routine application of 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for assigning the structures of complex derivatives. ipb.ptyoutube.com For nitrogen-containing heterocycles, 15N NMR spectroscopy offers a direct probe of the electronic environment of the pyridine nitrogen, providing valuable data that is currently underutilized. youtube.com The increasing complexity of these molecules necessitates the use of a full suite of 1D and 2D NMR methods for complete structural verification. researchgate.net

The interplay between experimental spectroscopy and theoretical calculations represents a major advancement. sns.itnih.gov By computing theoretical spectra (e.g., NMR, IR) of potential isomers and comparing them with experimental data, researchers can achieve a higher degree of confidence in their structural assignments. This is particularly valuable for halogenated compounds where electronic effects can lead to complex and non-intuitive spectral patterns. mdpi.com Mass spectrometry will also continue to be a critical tool, with advancements enabling the analysis of increasingly complex heterocyclic structures. albany.edu

Expansion of Computational Chemistry Applications for Predictive Modeling and Mechanistic Understanding

Computational chemistry is transitioning from a supplementary tool to a predictive and integral component of chemical research. For halogenated pyridyl ethanones, its role is set to expand significantly.

Density Functional Theory (DFT) and other quantum chemical methods will be employed not just for confirming structures, but for predicting reactivity and guiding experimental design. mdpi.com For instance, calculations can predict the relative activation barriers for reactions at the bromo, chloro, and various C-H positions, allowing chemists to select conditions that favor a desired outcome. researchgate.net Computational studies can elucidate complex reaction mechanisms, such as those in metal-catalyzed cross-couplings or cascade reactions, providing insights that are difficult to obtain through experiments alone. acs.org

Furthermore, computational modeling can be used to predict the properties of yet-to-be-synthesized analogs of this compound. This includes electronic properties, spectroscopic signatures, and intermolecular interaction potentials. sns.it For example, modeling the non-covalent interactions between a pyridyl ketone and another molecule can provide insight into its potential applications in materials science or as a ligand. rsc.org This predictive power can help prioritize synthetic targets and accelerate the discovery of molecules with desired functions.

Integration with Automation, Robotics, and High-Throughput Experimentation Platforms

The synthesis and testing of novel chemical compounds is often a labor-intensive and time-consuming process. The integration of automation and robotics offers a transformative approach to exploring the chemical space around this compound.

These automated systems can integrate synthesis platforms with analytical instruments like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy. nih.gov This creates a "closed-loop" system where an AI algorithm can plan a reaction, a robot can execute it, the outcome is automatically analyzed, and the results are used by the AI to design the next, improved experiment. acs.org This autonomous approach can dramatically accelerate the pace of discovery, allowing for the exploration of a vast number of derivatives and reactions in a fraction of the time required by manual methods. scilit.com

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromo-5-chloropyridin-2-YL)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of 1-(5-chloropyridin-2-yl)ethanone using bromine in solvents like acetic acid or dichloromethane. Key parameters include temperature control (0–25°C) to minimize side reactions and ensure regioselectivity at the pyridine ring’s 3-position. Purification via column chromatography or recrystallization enhances yield (>80%) and purity (>95%). Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify substituent positions (e.g., bromine at C3, chlorine at C5, and the acetyl group at C2).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 234.48 (C7_7H5_5BrClNO).
  • X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used to resolve bond lengths and angles, particularly for halogenated pyridines .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model the electron-density distribution, revealing the electrophilic nature of the bromine and chlorine substituents. Exact exchange terms in hybrid functionals improve accuracy for halogen interactions. Applications include predicting reactivity in cross-coupling reactions or binding affinities in enzyme inhibition studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from structural analogs with subtle substitution differences. For example:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to chlorine.
  • Positional Isomerism : Activity varies if bromine shifts to C4 (e.g., 1-(5-chloro-4-bromopyridin-2-yl)ethanone). Comparative assays (e.g., enzyme inhibition IC50_{50}) under standardized conditions are recommended .

Q. What strategies optimize the pharmacological profile of derivatives based on this scaffold?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., CF3_3) at C5 increases electrophilicity for nucleophilic aromatic substitution.
  • Prodrug Design : Masking the acetyl group as an ester improves bioavailability.
  • SAR Studies : Systematic variation of pyridine substituents (e.g., methyl, amino) identifies critical regions for target binding .

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

The bromine atom acts as a superior leaving group compared to chlorine in Suzuki-Miyaura couplings. Key steps:

Oxidative addition of Pd(0) to the C–Br bond.

Transmetallation with arylboronic acids.

Reductive elimination yields biaryl products.
Side reactions (e.g., dehalogenation) are minimized using ligands like XPhos and anhydrous conditions .

Q. How does this compound compare to structurally related pyridine derivatives in catalytic applications?

Compound Key Features
1-(3-Bromo-5-fluoropyridin-2-yl)ethanoneHigher metabolic stability but lower electrophilicity due to fluorine .
1-(5-Chloro-2-methylphenyl)ethanoneNon-pyridine analog with reduced solubility and ring strain .
2-Bromo-1-(2-chloropyridin-4-yl)ethanoneDifferent substitution pattern alters regioselectivity in nucleophilic attacks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.